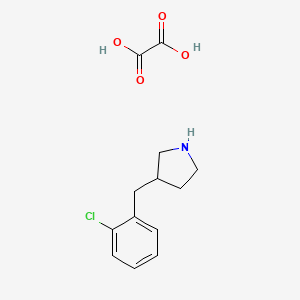

3-(2-Chlorobenzyl)pyrrolidine oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

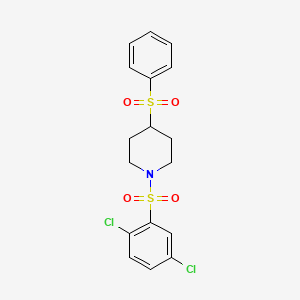

3-(2-Chlorobenzyl)pyrrolidine oxalate, also known as CPBO, is an oxalate ester of the pyrrolidine ring compound. It is a white crystalline solid that has been studied for its various properties, such as its ability to act as a catalyst for organic reactions, as a ligand in coordination chemistry, and as a chelating agent. In addition, CPBO has been studied for its potential applications in the fields of medicine, materials science, and biochemistry.

Applications De Recherche Scientifique

Stable Free Radicals in Biomedical Research

- Application : Stable free radicals like sterically shielded nitroxides of the pyrrolidine series are crucial in biophysical and biomedical research, particularly for magnetic resonance spectroscopy and imaging. These radicals demonstrate high stability in biological systems.

- Research Insight : A study by Dobrynin et al. (2021) suggests a new procedure for preparing a reduction-resistant analog of carboxy-Proxyl, which is significant for its stability in biological applications (Dobrynin et al., 2021).

Coordination Polymers and Complexes

- Application : Pyrrolidine derivatives have been used to form coordination polymers and complexes, which are vital in material science and catalysis.

- Research Insight : Ghosh et al. (2004) demonstrated that pyridine derivatives, when reacted with Zn(II) salts, form coordination polymers and metallomacrocycle complexes (Ghosh et al., 2004).

Synthesis of Complex Heterocyclic Compounds

- Application : Pyrrolidine derivatives are key in synthesizing complex heterocyclic compounds, which have applications in drug development and organic synthesis.

- Research Insight : Dong et al. (2008) achieved the highly enantioselective synthesis of 2-oxo and 3-oxo pyrrolidines, which are important in the creation of pharmacologically active compounds (Dong et al., 2008).

Asymmetric Synthesis

- Application : Pyrrolidine derivatives play a role in asymmetric synthesis, which is crucial for creating compounds with specific chirality, important in drug effectiveness and safety.

- Research Insight : Davis et al. (2008) discussed the synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates, a process significant in producing chiral molecules (Davis et al., 2008).

Catalysis and Organic Synthesis

- Application : Pyrrolidine derivatives are used in catalysis and organic synthesis, contributing to the development of new synthetic methods and materials.

- Research Insight : A study by Otero-Fraga et al. (2017) introduced a method to synthesize complex poly-heterocyclic pyrrolidines, demonstrating the versatility of these compounds in organic synthesis (Otero-Fraga et al., 2017).

Propriétés

IUPAC Name |

3-[(2-chlorophenyl)methyl]pyrrolidine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN.C2H2O4/c12-11-4-2-1-3-10(11)7-9-5-6-13-8-9;3-1(4)2(5)6/h1-4,9,13H,5-8H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBUHHQDOVDBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CC2=CC=CC=C2Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chlorobenzyl)pyrrolidine oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-5-Propan-2-yl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B2448503.png)

![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)

![2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2448513.png)

![Methyl 2-{5-[3-(piperidylsulfonyl)phenyl]-1,3,4-oxadiazol-2-ylthio}acetate](/img/structure/B2448518.png)

![(E)-methyl 5-(styrylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2448519.png)

![4-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2448522.png)

![3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2448523.png)